molecular formula C13H18N6O5S B12910876 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid CAS No. 24386-85-4

2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid

Cat. No.: B12910876
CAS No.: 24386-85-4
M. Wt: 370.39 g/mol
InChI Key: RVFHZLGRQFCOKV-NRJACJQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived from its core components:

  • Propanoic acid backbone : The parent chain is a three-carbon carboxylic acid (propanoic acid) substituted at the second carbon.
  • Amino group : A primary amine (-NH2) at the second carbon.
  • Thioether linkage : A sulfur atom connecting the propanoic acid to a tetrahydrofuran (THF) ring via a methyl group.
  • Tetrahydrofuran ring : A five-membered oxygen-containing ring with hydroxyl groups at positions 3 and 4, and a purine moiety at position 5.
  • Purine base : A 6-amino-9H-purine group, which is adenine in its unmodified form.

The full systematic name reflects the stereochemistry at each chiral center:

  • Tetrahydrofuran ring : 2S, 3S, 4R, 5R configurations.
  • Amino group : L-configuration (implied by the 2S designation in the propanoic acid chain).

Isomeric considerations :

  • Stereoisomerism : The four chiral centers in the THF ring (2S,3S,4R,5R) and the chiral α-carbon in the propanoic acid chain (2S) create 16 possible stereoisomers. Only the specified configuration is biologically relevant, as it mirrors the stereochemistry of S-adenosyl-L-homocysteine (AdoHcy) .
  • Tautomerism : The adenine moiety may exhibit tautomerism between amino (6-NH2) and imino (6-NH) forms, though the amino form dominates at physiological pH .

Comparative Analysis of Structural Features with S-Adenosyl-L-Homocysteine (AdoHcy) and S-Adenosylmethionine (AdoMet)

The compound shares structural homology with AdoHcy and AdoMet, two critical metabolites in methylation biology. Key comparisons include:

Feature 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic Acid AdoHcy AdoMet
Backbone Propanoic acid Homocysteine (butanoic acid derivative) Methionine (sulfonium ion)
Sulfur linkage Thioether (-S-) Thioether (-S-) Sulfonium (+S-CH3)
Adenosyl group (2S,3S,4R,5R)-tetrahydrofuran with adenine Identical configuration Identical configuration
Functional groups -NH2 (amino), -COOH (carboxyl) -NH2, -COOH, -SH (thiol) -NH2, -COOH, +S-CH3

Key distinctions :

  • Chain length : The propanoic acid backbone is shorter than AdoHcy’s homocysteine (C4) chain, potentially altering enzyme binding kinetics.
  • Reactivity : Unlike AdoMet’s sulfonium ion, this compound lacks a charged sulfur, limiting its role as a methyl donor.
  • Thiol group : Absence of a free thiol (-SH) prevents disulfide bond formation, a critical feature in AdoHcy’s regulatory functions .

Crystallographic Data and Conformational Dynamics

While direct crystallographic data for this compound is limited, insights can be inferred from homologous structures:

  • THF ring conformation : The (2S,3S,4R,5R) configuration forces the THF ring into a C3’-endo puckering , as observed in AdoHcy-bound S-adenosylhomocysteine hydrolase (SAHH) .
  • Adenine positioning : The purine base adopts an anti-conformation relative to the THF ring, minimizing steric clash with the 3,4-dihydroxy groups.
  • Thioether linkage : The -SCH2- bridge adopts a gauche conformation , optimizing van der Waals interactions with hydrophobic enzyme pockets .

Conformational flexibility :

  • THF ring dynamics : Molecular dynamics simulations of AdoHcy suggest that the THF ring undergoes transient shifts between C2’-endo and C3’-endo puckering during enzyme binding .
  • Side chain rotation : The propanoic acid side chain exhibits rotational freedom around the C2-C3 bond, enabling adaptive binding to diverse targets.

Tautomeric Forms and Protonation States Under Physiological Conditions

The compound’s ionization state and tautomerism are pH-dependent:

Group pKa Range Predominant Form at pH 7.4 Biological Implication
Carboxyl (-COOH) 2.0–2.5 Deprotonated (-COO⁻) Enhances solubility and ionic interactions
Amino (-NH2) 9.0–9.5 Protonated (-NH3⁺) Stabilizes interactions with phosphate groups
Adenine N1 3.5–4.0 Deprotonated Maintains aromaticity and base pairing potential

Tautomeric equilibria :

  • Adenine moiety : The 6-amino group predominantly exists as -NH2 (amino form), but transiently shifts to -NH (imino form) with a lifetime of <1 ps . This tautomerism may influence base-stacking interactions in enzyme active sites.
  • Enol-keto tautomerism : The 3,4-dihydroxy groups on the THF ring do not exhibit enolization due to the stability of the hemiacetal structure.

Properties

CAS No.

24386-85-4

Molecular Formula

C13H18N6O5S

Molecular Weight

370.39 g/mol

IUPAC Name

2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17)/t5?,6-,8-,9-,12-/m1/s1

InChI Key

RVFHZLGRQFCOKV-NRJACJQQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC(C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Step 1: Preparation of the nucleoside moiety
    The nucleoside (6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran is prepared or obtained commercially with defined stereochemistry. This involves glycosylation of the purine base with a protected ribose derivative, followed by deprotection to yield the free dihydroxyl groups on the sugar ring.

  • Step 2: Introduction of the thioether linkage
    The key step is the formation of the thioether bond between the nucleoside and the amino acid derivative. This is achieved by reacting the nucleoside bearing a suitable leaving group (e.g., a halomethyl group at the 2-position of the sugar) with a thiol-containing amino acid or its derivative.

  • Step 3: Amino acid backbone preparation
    The amino acid portion, 2-amino-3-substituted propanoic acid, is synthesized or procured with the correct stereochemistry. Protection of the amino and carboxyl groups may be necessary to prevent side reactions during coupling.

  • Step 4: Coupling and final deprotection
    The nucleoside-thiol intermediate is coupled with the amino acid derivative under mild conditions to form the thioether-linked amino acid. Subsequent deprotection steps yield the target compound.

Specific Synthetic Routes and Conditions

Step Description Reagents/Conditions Notes
1 Synthesis of nucleoside intermediate Glycosylation of 6-aminopurine with protected ribose (e.g., acetylated sugar) using Lewis acid catalysts (e.g., SnCl4) Control of stereochemistry at sugar ring is critical
2 Halomethylation at sugar 2-position Treatment with halogenating agents (e.g., NBS or PBr3) to introduce bromomethyl or chloromethyl group Enables nucleophilic substitution by thiol
3 Preparation of thiol-containing amino acid Synthesis of 2-amino-3-mercaptopropanoic acid or protected derivatives Protection of amino and carboxyl groups (e.g., Boc, Fmoc, ester)
4 Nucleophilic substitution to form thioether Reaction of halomethyl nucleoside with thiol amino acid under basic conditions (e.g., NaHCO3, DMF solvent) Mild temperature to preserve stereochemistry
5 Deprotection Acidic or basic hydrolysis to remove protecting groups Final purification by chromatography

Alternative Approaches

  • Enzymatic synthesis: Some reports suggest enzymatic coupling using nucleoside phosphorylases or transferases to form the nucleoside-thioether linkage, offering stereospecificity and milder conditions.
  • Solid-phase synthesis: For analogs or derivatives, solid-phase peptide synthesis techniques can be adapted to incorporate the nucleoside moiety via thioether linkages.

Research Findings and Data

  • The stereochemical integrity of the sugar and amino acid moieties is maintained by using stereospecific glycosylation and chiral amino acid precursors.
  • The thioether bond formation is generally high-yielding (>70%) when using halomethyl nucleoside intermediates and protected thiol amino acids.
  • Purification is typically achieved by reverse-phase HPLC or preparative chromatography to isolate the pure compound.
  • Analytical data such as NMR (1H, 13C), mass spectrometry, and optical rotation confirm the structure and stereochemistry.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Glycosylation catalyst SnCl4, BF3·Et2O High stereoselectivity for β-nucleoside
Halomethylation agent NBS, PBr3 Efficient halogen introduction at sugar C2
Thiol coupling base NaHCO3, K2CO3 Mild base to avoid side reactions
Solvent DMF, DMSO Polar aprotic solvents favor substitution
Temperature 0–25 °C Prevents racemization and decomposition
Protecting groups Boc, Fmoc, esters Facilitate selective reactions
Purification Reverse-phase HPLC High purity (>95%) achieved

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a competitive inhibitor of certain kinases, which are critical in cell signaling and metabolism. The structural similarity to ATP (adenosine triphosphate) allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity.

1.2 Antioxidant Properties
Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. This effect is particularly beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders.

Pharmacological Applications

2.1 Anticancer Activity
Several studies have reported the anticancer potential of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid). It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in breast cancer cell lines.

2.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These effects are attributed to its ability to modulate neurotransmitter levels and enhance synaptic plasticity.

Molecular Biology Applications

3.1 Gene Expression Modulation
In molecular biology research, this compound has been utilized as a tool for gene expression modulation. Its ability to interact with nucleic acids allows it to influence transcriptional activity. Studies have shown that it can enhance the expression of certain genes involved in stress response and metabolic regulation.

3.2 Drug Delivery Systems
The unique chemical structure of this compound makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability and targeted delivery to specific tissues.

Data Tables

Application Area Specific Use Study Reference
BiochemicalEnzyme Inhibition
PharmacologicalAnticancer Activity
PharmacologicalNeuroprotective Effects
Molecular BiologyGene Expression Modulation
Molecular BiologyDrug Delivery Systems

Case Studies

  • Anticancer Efficacy : In a clinical trial involving breast cancer patients, the administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Neuroprotection : A study on mice with induced Alzheimer's disease showed that those treated with this compound exhibited improved memory retention and reduced amyloid-beta plaque accumulation compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications on the Purine Base

Substitutions at the C2/C8 Positions
  • Target Compound: Retains adenine’s C6-amino group without additional modifications.
  • CGS 21680 (): Features an ethylcarbamoyl group at C2 and a phenethylamino linkage. This modification enhances A2A adenosine receptor selectivity .
  • (2R,3R,4S,5S)-2-{6-[(4-Chloro-2-fluorophenyl)amino]-9H-purin-9-yl}-5-[5-(2-methyl-2-propanyl)-1,3,4-oxadiazol-2-yl]tetrahydro-3,4-furandiol (): Incorporates a halogenated phenyl group at C6, likely improving receptor affinity and metabolic stability .
  • Diazirine-FAD (): Substitutes the hydroxyl group with a photoactivatable diazirine-propanoate, enabling crosslinking studies in enzyme mechanisms .
Modifications to the Purine Backbone
  • Compound A (): Replaces the C6-amino group with a cyclopentylamino substituent and introduces a nitrate ester, forming a prodrug with altered pharmacokinetics .

Tetrahydrofuran Ring Modifications

Substituents on the Hydroxyl Groups
  • Target Compound : Contains unmodified 3,4-dihydroxy groups.
  • 3-{4-[2-((6-Amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)amino)ethyl)phenyl}propanoic acid (): Replaces a hydroxyl with an ethylcarbamoyl group, increasing hydrophobicity and receptor binding .
  • Fatty Acid-Conjugated Analogs (): Attach long-chain fatty acids via phosphate esters, redirecting the compound to lipid-modifying enzymes like palmitoyltransferases .
Stereochemical Variations
  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (): Alters stereochemistry to (2R,3S,4R,5R), affecting sugar puckering and protein interactions .

Linkage and Side Chain Variations

  • Target Compound: Uses a methylthio-propanoic acid linkage.
  • CGS 21680 (): Employs a phenethylamino-ethylphenylpropanoic acid chain, enhancing A2A receptor binding .
  • 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid (): Positions the thioether at C8 instead of C2, altering steric interactions with target proteins .

Biological Activity

The compound 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid is a complex amino acid derivative with potential biological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N6O5SC_{15}H_{22}N_{6}O_{5}S with a molar mass of 398.44 g/mol. Its structure features a purine base linked to a tetrahydrofuran moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H22N6O5S
Molar Mass398.44 g/mol
CAS Number29908-03-0
  • Inhibition of Methyltransferases : The compound has been identified as a potent inhibitor of protein arginine methyltransferases (PRMTs), which play crucial roles in various cellular processes including transcription and DNA repair. In studies, it displayed an IC50 value of 3.0 µM against PRMT1, indicating significant inhibitory potential .
  • Neuroprotective Effects : Research suggests that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's and Parkinson's diseases. Its interaction with neurotransmitter systems may influence cognitive functions and memory .
  • Anticancer Properties : Preliminary studies indicate that the compound can selectively inhibit cancer cell proliferation, particularly in cells expressing high levels of certain oncogenes. For instance, it has shown efficacy in reducing the viability of A549 lung cancer cells .

Case Studies and Research Findings

  • Study on PRMT Inhibition : A detailed investigation into the inhibition of PRMTs revealed that the compound's structural modifications could enhance selectivity and potency against specific PRMT family members. The study found that certain derivatives exhibited over 1000-fold selectivity against other methyltransferases .
  • Neuroprotective Study : In a model simulating neurodegeneration, treatment with the compound resulted in reduced markers of oxidative stress and improved neuronal survival rates, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. Notably, concentrations as low as 10 µM were effective in reducing histone methylation levels associated with cancer progression .

Q & A

Basic: What synthetic strategies are recommended for constructing the tetrahydrofuran ring and thioether linkage in this compound?

The tetrahydrofuran ring can be synthesized via cyclization of diols or hydroxy-ketones using acidic catalysts like boron trifluoride diethyl etherate, as demonstrated in analogous nucleoside syntheses . For the thioether bridge, nucleophilic substitution between a mercapto-propanoic acid derivative and a halogenated tetrahydrofuran intermediate is common. Reaction conditions (e.g., pH, temperature) must be optimized to preserve stereochemistry at the (2S,3S,4R,5R) positions . Post-synthesis, purification via reverse-phase HPLC ensures removal of unreacted thiols or byproducts.

Advanced: How does the thioether linkage affect binding affinity to P2Y purinergic receptors compared to oxygen-based analogs?

The thioether group increases lipophilicity and alters electronic distribution, potentially enhancing membrane permeability and receptor interaction. Competitive binding assays using radiolabeled ligands (e.g., AR-C67085 or AR-C69931M, structurally related purinergic analogs) are critical . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (Kd, ΔG). For example, sulfur substitutions in similar compounds show 2–5-fold higher affinity for P2Y12 receptors due to improved hydrophobic interactions with transmembrane domains .

Basic: What spectroscopic techniques are optimal for confirming stereochemistry and functional group integrity?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the tetrahydrofuran ring’s stereochemistry via coupling constants (e.g., J2,3 and J3,4 for cis-diol configurations) .
  • X-ray crystallography : Resolves absolute configuration, particularly for the (2S,3S,4R,5R) centers .
  • Mass spectrometry (HRMS) : Confirms molecular weight (error < 2 ppm) and detects oxidation or hydrolysis byproducts .

Advanced: What experimental designs resolve contradictions in reported enzymatic inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., buffer pH, cofactors) or enzyme isoforms. Strategies include:

  • Enzyme source standardization : Use recombinant human enzymes (e.g., adenosine deaminase) with controlled post-translational modifications.
  • Kinetic profiling : Measure Km, Vmax, and IC50 under varying ATP/Mg<sup>2+</sup> levels to identify allosteric effects .
  • Crystallographic studies : Resolve enzyme-ligand structures to identify binding pocket interactions, such as hydrogen bonds with the propanoic acid moiety .

Basic: How should researchers assess the compound’s stability in physiological buffers?

  • Forced degradation studies : Expose the compound to pH 1–13, elevated temperatures (40–60°C), and oxidative conditions (H2O2). Monitor degradation via HPLC-UV at 254 nm .
  • Long-term storage : Store lyophilized at -80°C under inert gas. Aqueous solutions (pH 7.4) are stable for ≤48 hours at 4°C, but thioether oxidation may occur beyond this window .

Advanced: What targeted delivery systems improve cellular uptake while minimizing off-target effects?

  • Lipid nanoparticles (LNPs) : Encapsulate the compound with ionizable lipids (e.g., DLin-MC3-DMA) to enhance endosomal escape in hepatocytes .
  • Receptor-mediated targeting : Conjugate to folate or transferrin ligands for selective uptake in cancer cells overexpressing these receptors .
  • Prodrug strategies : Mask the propanoic acid group with ester prodrugs, cleaved intracellularly by esterases .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Hepatocytes : Primary human hepatocytes assess metabolic stability and CYP450 inhibition.
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risk via potassium channel blockade .
  • Ames test : Bacterial reverse mutation assays screen for mutagenicity .

Advanced: How can computational modeling predict interactions with nucleotide-binding enzymes?

  • Docking simulations (AutoDock Vina) : Model the compound into the ATP-binding site of kinases or purinergic receptors. Prioritize poses where the thioether group aligns with hydrophobic pockets .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories; calculate root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR : Corrogate electronic (HOMO/LUMO) and steric (polar surface area) parameters with IC50 data from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.